Benzyl N-(4-aminobutyl)carbamate hydrochloride

Overview

Description

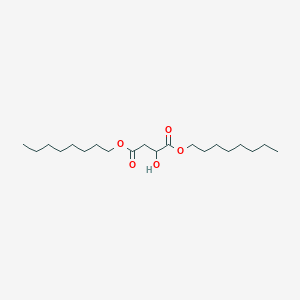

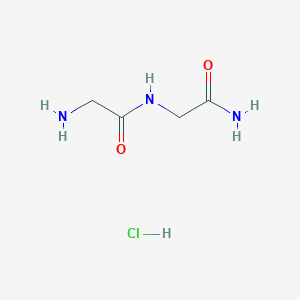

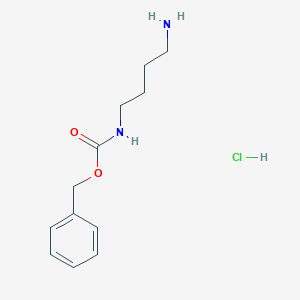

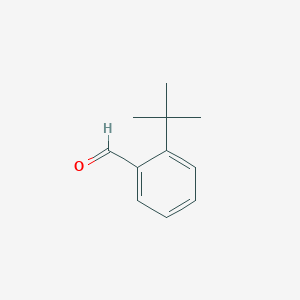

Benzyl N-(4-aminobutyl)carbamate hydrochloride, also known as N-Z-1,4-Butanediamine hydrochloride, is a chemical compound with the linear formula C6H5CH2OCONH(CH2)4NH2.HCl . It has a molecular weight of 258.74 g/mol.

Synthesis Analysis

The synthesis of Benzyl N-(4-aminobutyl)carbamate hydrochloride involves several steps. One method involves the use of 4-methyl-morpholine, benzotriazol-1-ol, and dicyclohexyl-carbodiimide in N,N-dimethyl-formamide for 36 hours . Another method involves the use of borane in tetrahydrofuran for 18 hours . The yield of the reaction varies depending on the method used .Molecular Structure Analysis

The molecular structure of Benzyl N-(4-aminobutyl)carbamate hydrochloride is represented by the linear formula C6H5CH2OCONH(CH2)4NH2.HCl . The InChI key for this compound is ZVNNCIIFBSRHFE-UHFFFAOYSA-N .Chemical Reactions Analysis

The chemical reactions involving Benzyl N-(4-aminobutyl)carbamate hydrochloride are diverse. For instance, it can react with pyridine in tetrahydrofuran at 25°C to yield a 100% product . It can also react with water in methanol for 72 hours at ambient temperature to yield an 85% product .Physical And Chemical Properties Analysis

Benzyl N-(4-aminobutyl)carbamate hydrochloride is a powder with a melting point of 192-196 °C . It has a molar refractivity of 69.59 and a topological polar surface area (TPSA) of 64.35 Ų . It is soluble in water with a solubility of 0.931 mg/ml or 0.0036 mol/l .Scientific Research Applications

Synthesis of Spermidine Analogues

This compound is used as a protected diamine building block in the synthesis of spermidine analogues . Spermidine is a polyamine involved in cellular metabolism and is associated with cell growth and proliferation.

Cross-Linking Reagent

Benzyl N-(4-aminobutyl)carbamate hydrochloride is suitable as a cross-linking reagent . Cross-linking reagents are used in various scientific applications, including the study of protein-protein interactions and the structure-function relationships of proteins.

Inhibitor Synthesis for Sodium-Glucose Cotransporter 1 (SGLT1)

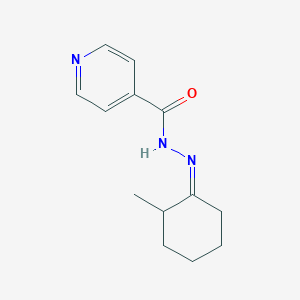

This compound is used in the synthetic preparation of pyrazolyl glucopyranoside and galactopyranoside derivative inhibitors of human sodium-glucose cotransporter 1 (SGLT1) . These inhibitors can be used as preventives or therapeutics for diseases related to hyperglycemia or galactosemia.

BACE1 Modulator

Benzyl carbamates of 4-aminosalicylanilides, which can be synthesized using this compound, have been studied as possible modulators of BACE1 . BACE1 is an enzyme that plays a key role in the formation of myelin sheaths in peripheral nerve cells, and its inhibitors are being researched for the treatment of Alzheimer’s disease.

Research and Development in Life Sciences

Given its various applications, this compound is widely used in different areas of research including Life Science, Material Science, Chemical Synthesis, Chromatography, Analytical and many others .

Commercial Availability for Research Use

This compound is commercially available and is often used in research settings. It is typically sold in a powder form and is known for its high purity .

Safety And Hazards

Benzyl N-(4-aminobutyl)carbamate hydrochloride is classified as a skin irritant (Category 2), eye irritant (Category 2), and may cause respiratory irritation (Specific target organ toxicity – single exposure, Category 3) . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray, and to wear protective gloves/clothing/eye/face protection .

properties

IUPAC Name |

benzyl N-(4-aminobutyl)carbamate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O2.ClH/c13-8-4-5-9-14-12(15)16-10-11-6-2-1-3-7-11;/h1-3,6-7H,4-5,8-10,13H2,(H,14,15);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVNNCIIFBSRHFE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NCCCCN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20519482 | |

| Record name | Benzyl (4-aminobutyl)carbamate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20519482 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzyl N-(4-aminobutyl)carbamate hydrochloride | |

CAS RN |

18807-73-3 | |

| Record name | Carbamic acid, N-(4-aminobutyl)-, phenylmethyl ester, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18807-73-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzyl (4-aminobutyl)carbamate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20519482 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-Carbobenzoxy-1,4-diaminobutane Hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Quino[2,3-b]acridine-7,14-dione, 4,11-dichloro-5,6,12,13-tetrahydro-](/img/structure/B103323.png)

![Spiro[fluorene-9,2'-oxetan]-4'-imine, N-sec-butyl-3'-ethyl-3'-phenyl-](/img/structure/B103324.png)

![[3,4-diacetyloxy-5-(4-oxo-1H-pyrrolo[2,3-d]pyrimidin-7-yl)oxolan-2-yl]methyl acetate](/img/structure/B103334.png)